molecular formula C21H26N2O4S B3570636 N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide

N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide

Cat. No. B3570636
M. Wt: 402.5 g/mol
InChI Key: PUNCWFDSIFLGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide, also known as MDCO-2010, is a compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of small-molecule inhibitors that target specific enzymes or proteins in the body.

Mechanism of Action

N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide works by inhibiting the activity of specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of the enzyme c-Met, which is involved in cancer cell growth and metastasis. By inhibiting the activity of this enzyme, N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide can potentially slow down or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of certain inflammatory cytokines in the body, which can help reduce inflammation. It has also been shown to reduce the levels of certain proteins that are involved in the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide in lab experiments is that it is a small-molecule inhibitor, which makes it easier to study than larger molecules such as proteins. However, one of the limitations is that it may not be effective in all cases, as the specific enzyme or protein that it targets may not be present in all diseases.

Future Directions

There are several future directions for N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide. One potential direction is to study its use in combination with other drugs to enhance its effectiveness. Another potential direction is to study its use in treating other diseases such as autoimmune diseases or viral infections. Additionally, further studies are needed to better understand the mechanism of action of N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide and to identify any potential side effects.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide has been studied extensively for its potential use in treating various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of specific enzymes or proteins that play a critical role in the development and progression of these diseases.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-4-9-20(14-17(16)2)23(28(3,25)26)15-18-5-7-19(8-6-18)21(24)22-10-12-27-13-11-22/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNCWFDSIFLGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)N3CCOCC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N-[4-(morpholin-4-ylcarbonyl)benzyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide
Reactant of Route 5
N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide
Reactant of Route 6
N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.